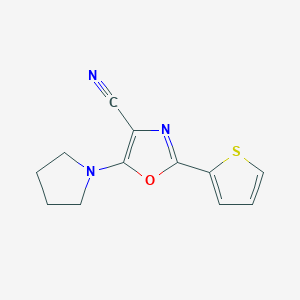![molecular formula C21H25BrN2O3 B5868060 2-(3-bromophenoxy)-N-[(E)-(4-butoxyphenyl)methylideneamino]butanamide](/img/structure/B5868060.png)
2-(3-bromophenoxy)-N-[(E)-(4-butoxyphenyl)methylideneamino]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromophenoxy)-N-[(E)-(4-butoxyphenyl)methylideneamino]butanamide is an organic compound that features a bromophenoxy group and a butoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenoxy)-N-[(E)-(4-butoxyphenyl)methylideneamino]butanamide typically involves the reaction of 3-bromophenol with butanoyl chloride to form 3-bromophenoxybutanoyl chloride. This intermediate is then reacted with 4-butoxyaniline under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling brominated compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-bromophenoxy)-N-[(E)-(4-butoxyphenyl)methylideneamino]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-(3-bromophenoxy)-N-[(E)-(4-butoxyphenyl)methylideneamino]butanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(3-bromophenoxy)-N-[(E)-(4-butoxyphenyl)methylideneamino]butanamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, leading to changes in cellular pathways. The butoxyphenyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Bromophenoxyacetic acid: Similar in structure but lacks the butoxyphenyl group.
4-((E)-{[(2-bromophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate: Contains a bromophenoxy group but has different functional groups and applications
Uniqueness
2-(3-bromophenoxy)-N-[(E)-(4-butoxyphenyl)methylideneamino]butanamide is unique due to its combination of bromophenoxy and butoxyphenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .
Propriétés
IUPAC Name |
2-(3-bromophenoxy)-N-[(E)-(4-butoxyphenyl)methylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O3/c1-3-5-13-26-18-11-9-16(10-12-18)15-23-24-21(25)20(4-2)27-19-8-6-7-17(22)14-19/h6-12,14-15,20H,3-5,13H2,1-2H3,(H,24,25)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFKCBMRYHKCNX-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)C(CC)OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C(CC)OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
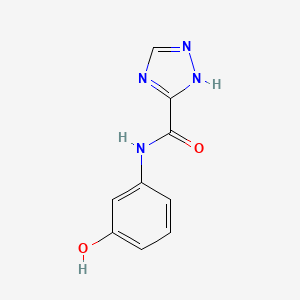
![5-Acetyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-4,6-dimethylpyrimidine](/img/structure/B5868002.png)
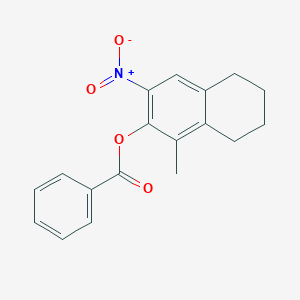
![2-[methyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5868013.png)

![2-[cyclohexyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)acetamide](/img/structure/B5868027.png)
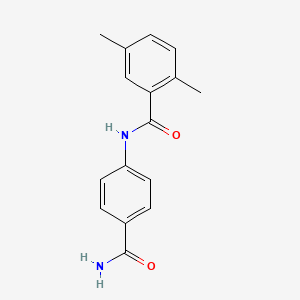
![1-[5-Amino-3-(4-methylphenyl)-1H-1,2,4-triazol-1-YL]-3-phenylpropan-1-one](/img/structure/B5868038.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5868042.png)
![4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine](/img/structure/B5868047.png)
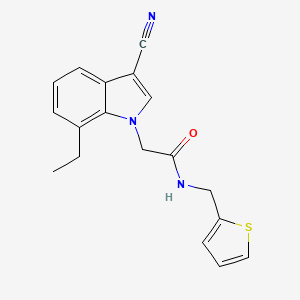
![N-ethyl-2-fluoro-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]benzamide](/img/structure/B5868069.png)
![[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(4-nitrophenyl)propanoate](/img/structure/B5868070.png)
